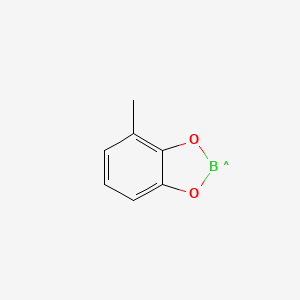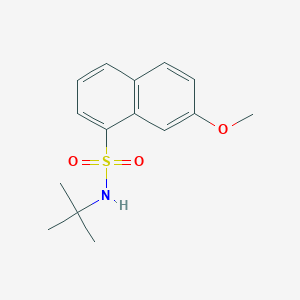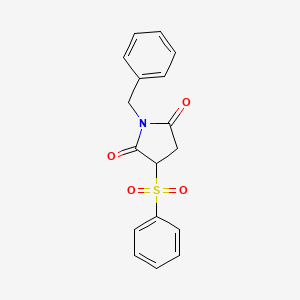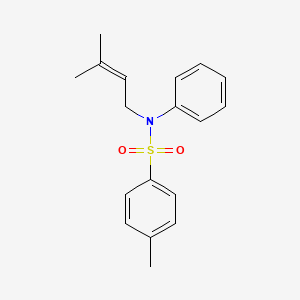![molecular formula C14H18O4S B14283065 2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid CAS No. 124947-23-5](/img/structure/B14283065.png)
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid is a chemical compound with a complex structure that includes an acetylsulfanyl group, a methylphenoxy group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Acetylsulfanyl Group: This can be achieved by reacting a suitable thiol with acetic anhydride under controlled conditions.
Attachment of the Methylphenoxy Group: This step involves the reaction of a suitable phenol derivative with a butanoic acid derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Final Assembly: The final step involves the combination of the acetylsulfanyl and methylphenoxy intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylsulfanyl moiety can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-2-methylphenoxy)butanoic acid: Similar structure but with a chloro substituent instead of an acetylsulfanyl group.
4-(2,4-Dichlorophenoxy)butanoic acid: Contains two chloro substituents on the phenoxy ring.
Uniqueness
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
124947-23-5 |
|---|---|
Molecular Formula |
C14H18O4S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
2-(acetylsulfanylmethyl)-4-(4-methylphenoxy)butanoic acid |
InChI |
InChI=1S/C14H18O4S/c1-10-3-5-13(6-4-10)18-8-7-12(14(16)17)9-19-11(2)15/h3-6,12H,7-9H2,1-2H3,(H,16,17) |
InChI Key |
KVOYXXVFHTZMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(CSC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


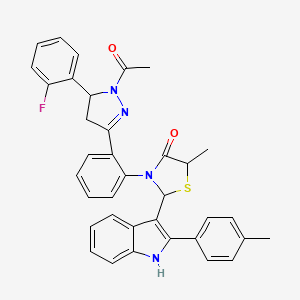

![Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14283000.png)
![[2-(2-Hydroxyethyl)phenyl]acetic acid](/img/structure/B14283009.png)
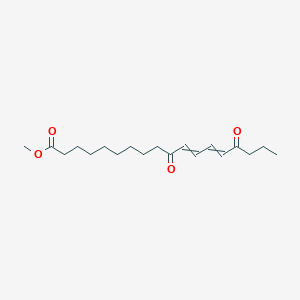
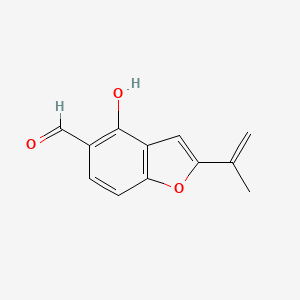
![tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane](/img/structure/B14283024.png)
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)

![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
